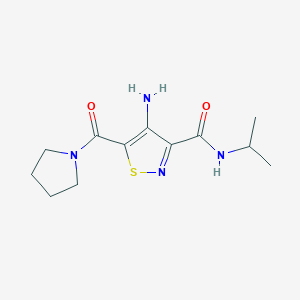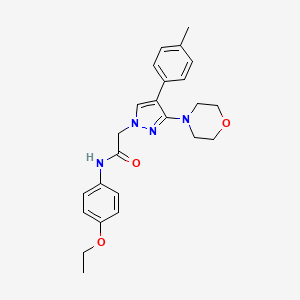![molecular formula C14H10ClF2N5O2S B6487439 3-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide CAS No. 921084-17-5](/img/structure/B6487439.png)
3-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C14H10ClF2N5O2S and its molecular weight is 385.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.0211798 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of F2071-0249 is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response and inflammation .
Mode of Action
F2071-0249 acts as an inhibitor of the NLRP3 inflammasome . By inhibiting the NLRP3 inflammasome, F2071-0249 can prevent the activation of inflammatory processes that are driven by chronic inflammation .
Biochemical Pathways
The NLRP3 inflammasome is involved in the activation of caspase-1, which leads to the maturation and secretion of pro-inflammatory cytokines, such as IL-1β and IL-18 . By inhibiting the NLRP3 inflammasome, F2071-0249 can potentially disrupt these inflammatory pathways and reduce the production of these pro-inflammatory cytokines .
Pharmacokinetics
The pharmacokinetics of F2071-0249 are still under investigation. Early phase 1 clinical trials have shown promising results, with the compound demonstrating excellent pharmacokinetic (pk) profiles . The compound has been observed to have the potential for once-a-day dosing , suggesting good bioavailability and a favorable half-life.
Result of Action
The inhibition of the NLRP3 inflammasome by F2071-0249 can lead to a reduction in the production of pro-inflammatory cytokines . This can result in a decrease in inflammation and potentially provide therapeutic benefits in diseases driven by chronic inflammation .
Properties
IUPAC Name |
3-chloro-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF2N5O2S/c15-9-2-1-3-11(6-9)25(23,24)18-8-14-19-20-21-22(14)10-4-5-12(16)13(17)7-10/h1-7,18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERSBMAYPCZFJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)cyclopentanecarboxamide](/img/structure/B6487360.png)
![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide](/img/structure/B6487368.png)
![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-3-methylbenzamide](/img/structure/B6487374.png)

![N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6487389.png)
![4-amino-5-[4-(2-chlorophenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide](/img/structure/B6487396.png)
![N-(4-bromo-3-methylphenyl)-2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamide](/img/structure/B6487400.png)
![4-fluoro-N-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B6487405.png)
![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-fluorobenzene-1-sulfonamide](/img/structure/B6487409.png)
![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-fluorobenzene-1-sulfonamide](/img/structure/B6487417.png)

![2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6487455.png)
![1-methyl-3-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-5-propoxy-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6487458.png)
![N-(2,4-dimethoxyphenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide](/img/structure/B6487459.png)
